molecular formula C14H8Cl2O3 B14631048 4-Chloro-2-(4-chlorobenzoyl)benzoic acid CAS No. 53103-13-2

4-Chloro-2-(4-chlorobenzoyl)benzoic acid

Cat. No.: B14631048
CAS No.: 53103-13-2
M. Wt: 295.1 g/mol
InChI Key: DPNVYJIIQODUPK-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9Cl2O3. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a benzoyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-chlorobenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and 2-chlorobenzoic acid as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-chlorobenzoyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can lead to alcohols and carboxylic acids, respectively .

Scientific Research Applications

4-Chloro-2-(4-chlorobenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chlorobenzoyl)benzoic acid involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can exhibit photoluminescence properties. Additionally, its structural features allow it to participate in various biochemical pathways, although detailed mechanisms are still being studied .

Properties

CAS No.

53103-13-2

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

IUPAC Name

4-chloro-2-(4-chlorobenzoyl)benzoic acid

InChI

InChI=1S/C14H8Cl2O3/c15-9-3-1-8(2-4-9)13(17)12-7-10(16)5-6-11(12)14(18)19/h1-7H,(H,18,19)

InChI Key

DPNVYJIIQODUPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)C(=O)O)Cl

Origin of Product

United States

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